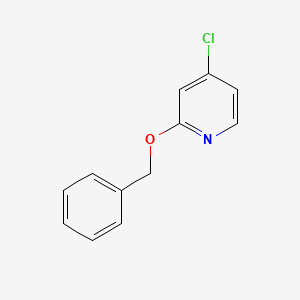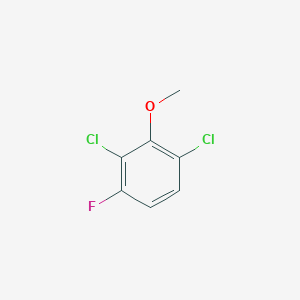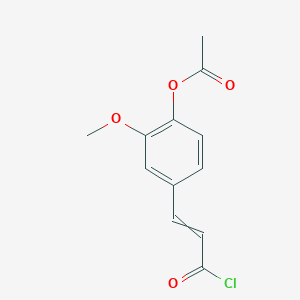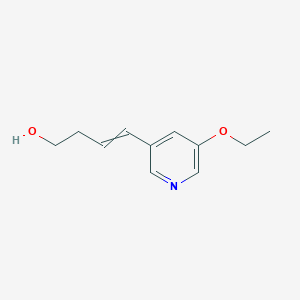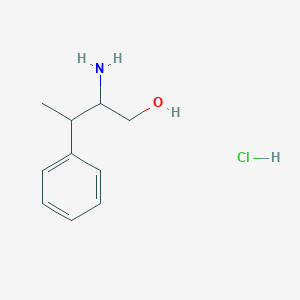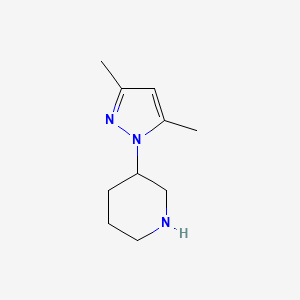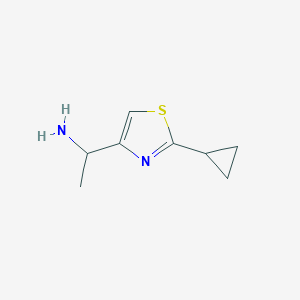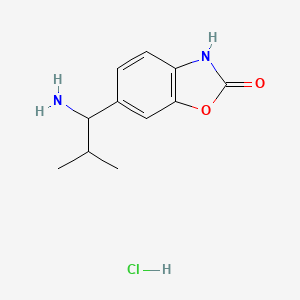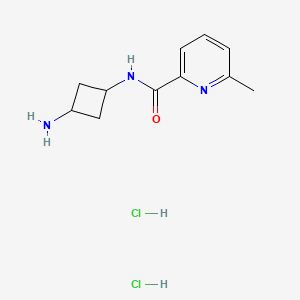
2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate is a chemical compound with the molecular formula C15H12F3NO2 . It has a molecular weight of 295.26 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO2/c1-2-8-3-5-9 (6-4-8)15-10 (16)17-7-11 (12,13)14/h3-6H,2,7H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis of Onium Salts
2,2,2-trifluoroethylated onium triflates, including salts of nitrogen, sulfur, and phosphorus, were synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. This process resulted in the production of trifluoromethylated olefins, demonstrating a key application in organic synthesis (Umemoto & Gotoh, 1991).
Catalytic Synthesis of Carbamates
A sustainable method was developed for the synthesis of various N-aryl and N-alkyl carbamates, including those used as raw materials for polyurethane, starting from CO2 under atmospheric pressure. This process utilizes zinc carbamate complexes and is significant for industrial applications (Takeuchi et al., 2021).
Polyimide Development
Novel fluorinated polyimides were synthesized from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA). These materials exhibited good solubility, thermal stability, and outstanding mechanical properties, showcasing the utility of trifluoroethylated compounds in the development of advanced polymers (Yin et al., 2005).
Chemical and Biological Applications
Chiral Discrimination
The separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase was achieved. This study highlights the role of trifluoromethylated compounds in chiral discrimination, a crucial aspect in pharmaceutical synthesis (Bereznitski et al., 2002).
Inhibitor Synthesis
Alkyl-N-phenyl carbamates, including compounds with trifluoroacetophenone, were evaluated for their inhibition effects on enzymes like cholesterol esterase and lipase. This research underscores the importance of trifluoroethylated carbamates in enzyme inhibition studies, relevant to drug discovery (Lin et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXNFBXKZNZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




